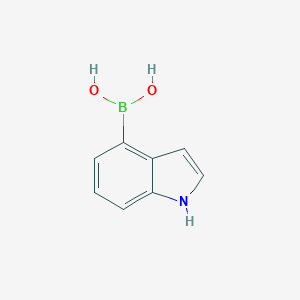

吲哚-4-硼酸

描述

Aescin, also known as escin, is a mixture of saponins with anti-inflammatory, vasoconstrictor, and vasoprotective effects. It is primarily extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). The main active component of aescin is β-aescin, although the mixture also contains various other components including α-aescin, protoescigenin, barringtogenol, cryptoescin, and benzopyrones .

科学研究应用

七叶皂苷因其各种治疗应用而受到医药和科学界的广泛关注。它主要用于治疗慢性静脉功能不全和相关疾病。七叶皂苷还具有抗炎特性,可用于减少水肿并改善静脉张力。 世界各地的研究机构继续调查其功效和安全性,许多研究和临床试验证实了其益处 .

除了其医学应用外,七叶皂苷还因其强大的表面活性而用于药理学和化妆品应用。 它还在探索其潜在的抗癌特性及其在药物递送系统中的应用 .

作用机制

七叶皂苷通过多种机制发挥作用。它增强了

生化分析

Biochemical Properties

It is known that boronic acids, including Indole-4-boronic acid, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Indole-4-boronic acid may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling, it is known that the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Indole-4-boronic acid in laboratory settings. It is known that pinacol boronic esters, a class of compounds to which Indole-4-boronic acid belongs, are stable and easy to purify .

Metabolic Pathways

Boronic acids are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .

准备方法

合成路线和反应条件: 七叶皂苷通常用水醇混合物从七叶树种子中提取。种子去皮、粉碎并干燥。干燥后的种子被粉碎并用乙醇和水的混合物提取。 粗七叶皂苷通过涉及加热、冷却和过滤的多个步骤进行沉淀、纯化和结晶 .

工业生产方法: 七叶皂苷的工业生产涉及大规模提取和纯化过程。种子被批量处理,提取使用工业级溶剂和设备进行。 然后粗提物经过多个纯化步骤,包括电位滴定法、高效液相色谱法和质谱法,以确保最终产品的纯度和质量 .

化学反应分析

反应类型: 七叶皂苷会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其治疗特性或创建用于特定应用的衍生物至关重要。

常用试剂和条件: 用于涉及七叶皂苷的反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种酸和碱。 反应条件通常涉及受控温度、pH 值和反应时间,以确保获得预期结果 .

形成的主要产物: 七叶皂苷化学反应形成的主要产物包括具有增强的抗炎、抗水肿和血管收缩特性的各种衍生物。 这些衍生物通常用于治疗慢性静脉功能不全和炎症等疾病的药物制剂中 .

生物活性

Indole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and enzyme inhibition contexts. This article provides a detailed overview of the biological activity of indole-4-boronic acid, supported by data tables, case studies, and relevant research findings.

Overview of Indole-4-Boronic Acid

Indole-4-boronic acid is a boronic acid derivative of indole, a heterocyclic organic compound known for its presence in various natural products and pharmaceuticals. The incorporation of a boronic acid group enhances the compound's reactivity and biological potential.

Biological Activities

1. Anticancer Activity

Indole-4-boronic acid has demonstrated promising anticancer properties. Research indicates that it can inhibit cancer cell proliferation by inducing cell cycle arrest. For instance, studies have shown that certain boronic acid derivatives exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole-4-Boronic Acid | MCF-7 | 18.76 |

| CA-4 (comparison) | MCF-7 | 7.05 |

This table illustrates the comparative effectiveness of indole-4-boronic acid against established anticancer agents.

2. Antibacterial Activity

Indole-4-boronic acid has also been evaluated for its antibacterial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. This suggests that indole derivatives can serve as potential leads for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 7.81 |

| Escherichia coli (ATCC 25922) | 6.50 |

3. Enzyme Inhibition

The compound exhibits notable enzyme inhibition activities, particularly against acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

These findings indicate that indole-4-boronic acid may contribute to therapeutic strategies for neurodegenerative diseases.

The mechanism by which indole-4-boronic acid exerts its biological effects involves several pathways:

- Proteasome Inhibition : Similar to other boronic acids, indole-4-boronic acid can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Binding Affinity : Molecular docking studies suggest that indole derivatives bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various indole derivatives on multiple cancer cell lines. Indole-4-boronic acid was found to induce apoptosis through mitochondrial pathways, significantly reducing cell viability in vitro.

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial efficacy of indole derivatives against MRSA and E. coli. The study confirmed that the introduction of the boronic acid moiety enhanced antibacterial activity through increased binding affinity to bacterial enzymes.

属性

IUPAC Name |

1H-indol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJUQEVUEBCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376786 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220465-43-0 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。